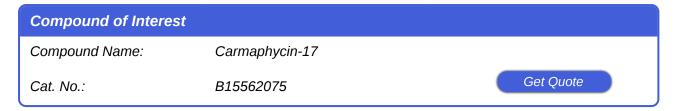


Carmaphycin-17: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmaphycin-17 is a potent and selective inhibitor of the 20S proteasome, demonstrating significant promise in the fields of anticancer and antimicrobial research.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

Carmaphycin-17 is a modified peptide featuring a hexanoyl group and tryptophan, phenylalanine, and a terminal α,β -epoxyketone moiety.[2] This epoxyketone "warhead" is crucial for its mechanism of action.[3]

Table 1: Physicochemical Properties of Carmaphycin-17



Property	Value	Source	
Chemical Formula	C40H45N5O5	[2]	
Molecular Weight	675.83 g/mol	[2]	
Exact Mass	675.3421	[2]	
IUPAC Name	N-((S)-1-(((S)-3-(1H-Indol-3-yl)-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)hexanamide	[2]	
CAS Number	2143080-91-3	[2]	
Appearance	Not explicitly stated, likely a N/A solid		
Solubility	Not explicitly stated	tly stated N/A	
рКа	Not explicitly stated N/A		
LogP	Not explicitly stated	N/A	

Biological Activity

Carmaphycin-17 exhibits potent biological activity as a selective inhibitor of the 20S proteasome, a key cellular component responsible for protein degradation.[1] Its inhibitory action has been demonstrated against both mammalian and parasitic proteasomes, highlighting its therapeutic potential.[1][4]

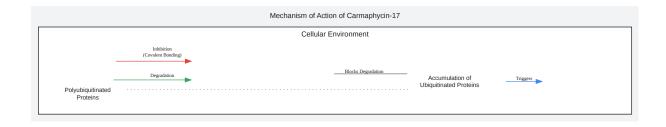
Table 2: Biological Activity of Carmaphycin-17



Target/Activity	Measurement	Value	Source
20S Proteasome Inhibition	EC50	217 nM	[1]
Anti-parasitic Activity (Trichomonas vaginalis)	More potent than metronidazole, overcomes resistance	Qualitative	[1][4]
Anticancer Activity	Potent cytotoxicity against various cancer cell lines	Qualitative	[2][3]

Mechanism of Action: Proteasome Inhibition

The primary mechanism of action for **Carmaphycin-17** is the irreversible inhibition of the chymotrypsin-like (ChT-L) activity of the 20S proteasome.[3][5] The electrophilic α , β -epoxyketone moiety of **Carmaphycin-17** forms a covalent bond with the N-terminal threonine residue of the proteasome's active sites.[5] This covalent modification blocks the catalytic activity of the proteasome, leading to an accumulation of polyubiquitinated proteins, cell cycle arrest, and ultimately apoptosis in cancer cells.[5]



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Mechanism of Action of Carmaphycin-17



Experimental Protocols

Detailed experimental protocols for the synthesis and bioassays of **Carmaphycin-17** are not publicly available. However, based on the literature for its analogs, Carmaphycin A and B, and general laboratory procedures, the following methodologies can be inferred.

Synthesis of Carmaphycin-17 (Inferred)

The synthesis of **Carmaphycin-17** would likely follow a convergent peptide coupling strategy.

Materials:

- Fmoc-protected amino acids (Fmoc-Trp-OH, Fmoc-Phe-OH)
- Hexanoic acid
- (S)-2-methyloxirane derivative of phenylalanine
- Peptide coupling reagents (e.g., HATU, HOBt)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide)
- Piperidine in DMF (20%)
- Solid-phase resin (e.g., Rink Amide resin)
- Cleavage cocktail (e.g., TFA/TIS/H2O)
- HPLC for purification

Procedure:

 Resin Loading: Swell the Rink Amide resin in DMF. Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH with the epoxyketone moiety) to the resin using a coupling agent like HATU and DIPEA.



- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
- Peptide Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Trp-OH, then another Fmoc-Trp-OH) and finally hexanoic acid using HATU and DIPEA.
 Monitor each coupling step for completion (e.g., using a Kaiser test).
- Cleavage: Once the synthesis is complete, wash the resin thoroughly and cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
- Purification: Precipitate the crude peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the crude Carmaphycin-17 by reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the synthesized Carmaphycin-17 using mass spectrometry and NMR spectroscopy.

20S Proteasome Inhibition Assay (General Protocol)

This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome.

Materials:

- Purified 20S proteasome
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
- Fluorogenic substrate (e.g., Suc-LLVY-AMC)
- Carmaphycin-17 stock solution (in DMSO)
- Positive control inhibitor (e.g., MG132)
- 96-well black microplate
- Fluorescence plate reader (Ex/Em = 380/460 nm)

Procedure:



- Preparation: Prepare serial dilutions of Carmaphycin-17 and the positive control in assay buffer.
- Reaction Setup: In a 96-well plate, add the assay buffer, the 20S proteasome, and the
 different concentrations of Carmaphycin-17 or control. Include wells with proteasome and
 DMSO as a vehicle control, and wells with only buffer and substrate as a blank.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.
- Initiation: Add the fluorogenic substrate to all wells to start the reaction.
- Measurement: Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes) using a fluorescence plate reader.
- Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value by fitting the data to a dose-response curve.

Anti-Trichomonas vaginalis Activity Assay (General Protocol)

This assay determines the in vitro susceptibility of T. vaginalis to Carmaphycin-17.

Materials:

- T. vaginalis culture (e.g., ATCC strain)
- TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with serum
- Carmaphycin-17 stock solution (in DMSO)
- Metronidazole as a positive control
- 96-well microplate
- Inverted microscope



Cell viability assay reagent (e.g., resazurin)

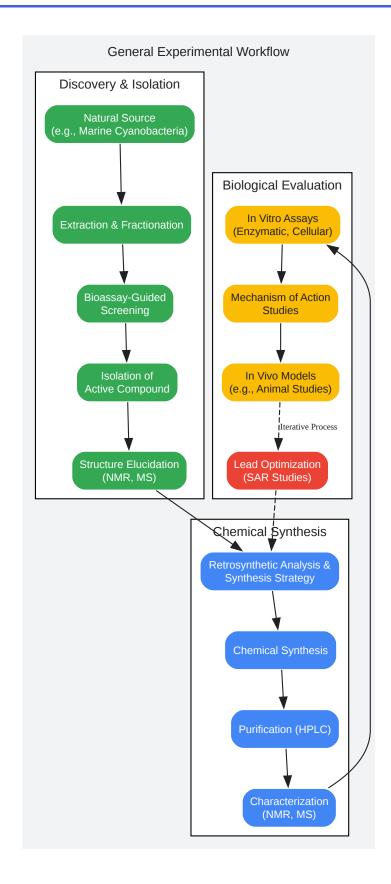
Procedure:

- Parasite Culture: Culture T. vaginalis trophozoites in TYM medium at 37°C.
- Assay Setup: Prepare serial dilutions of Carmaphycin-17 and metronidazole in TYM medium in a 96-well plate.
- Inoculation: Add a standardized suspension of T. vaginalis trophozoites to each well. Include
 wells with parasites and DMSO as a vehicle control, and wells with only medium as a blank.
- Incubation: Incubate the plate at 37°C for 24-48 hours.
- Assessment of Viability:
 - Microscopic Examination: Observe the motility and morphology of the trophozoites using an inverted microscope.
 - Colorimetric Assay: Add a cell viability reagent like resazurin to each well and incubate for a further 4-6 hours. Measure the absorbance or fluorescence to quantify the number of viable parasites.
- Data Analysis: Calculate the percentage of inhibition for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

General Experimental Workflow

The following diagram illustrates a general workflow for the discovery, synthesis, and biological evaluation of novel compounds like **Carmaphycin-17**.





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General Experimental Workflow



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